molecular formula C13H14Cl2N2O2 B607765 GSK1370319A CAS No. 1001389-31-6

GSK1370319A

Cat. No.: B607765
CAS No.: 1001389-31-6
M. Wt: 301.167
InChI Key: YMNOJCVLDDTECB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK1370319A is a potent P2X7 antagonist (IC50 = 3.2 nM). This compound inhibits ATP-induced increase in IL-1β release and caspase 1 activation in lipopolysaccharide (LPS)-primed mixed glia by blocking assembly of the inflammasome in a pannexin 1-dependent manner. This compound also inhibits ATP-induced subregion-specific neuronal loss in hippocampal organotypic slice cultures, which is dependent on its ability to prevent inflammasome assembly in glia. Significantly, this compound attenuates age-related deficits in long-term potentiation (LTP) and inhibits the accompanying age-related caspase 1 activity. We conclude that inhibiting P2X(7) receptor-activated NLRP3 inflammasome formation and the consequent IL-1β release from glia preserve neuronal viability and synaptic activity.

Properties

CAS No.

1001389-31-6

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.167

IUPAC Name

(2S)-N-[(2,4-Dichlorophenyl)methyl]-1-methyl-5-oxo-2-pyrrolidinecarboxamide

InChI

InChI=1S/C13H14Cl2N2O2/c1-17-11(4-5-12(17)18)13(19)16-7-8-2-3-9(14)6-10(8)15/h2-3,6,11H,4-5,7H2,1H3,(H,16,19)/t11-/m0/s1

InChI Key

YMNOJCVLDDTECB-NSHDSACASA-N

SMILES

ClC1=CC=C(C(Cl)=C1)CNC([C@H]2N(C(CC2)=O)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK1370319A;  GSK-1370319A;  GSK 1370319A;  GSK1370319;  GSK-1370319;  GSK 1370319; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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